(4-fluoronaphthalen-1-yl)(1-(5-hydroxypentyl)-1H-indol-3-yl)methanone
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Overview
Description
JWH 412 N-(5-hydroxypentyl) metabolite: is a synthetic cannabinoid metabolite. It is structurally similar to known synthetic cannabinoids and is a presumptive metabolite of JWH 412, based on the metabolism of the structurally similar cannabinoid JWH 018 . This compound is primarily used as an analytical reference standard in forensic and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of JWH 412 N-(5-hydroxypentyl) metabolite involves the hydroxylation of the pentyl chain of JWH 412. The reaction conditions typically include the use of specific reagents and catalysts to achieve the desired hydroxylation .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes. the synthesis would likely involve standard organic synthesis techniques, including purification and characterization steps to ensure the compound’s purity and structural integrity .
Chemical Reactions Analysis
Types of Reactions: JWH 412 N-(5-hydroxypentyl) metabolite undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form carboxylic acids.
Reduction: The compound can undergo reduction reactions to modify the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products Formed: The major products formed from these reactions include carboxylic acids, reduced alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
JWH 412 N-(5-hydroxypentyl) metabolite is used in various scientific research applications, including:
Forensic Chemistry: It serves as an analytical reference standard for the detection and analysis of synthetic cannabinoids in biological samples.
Toxicology: The compound is used to study the metabolism and toxicological effects of synthetic cannabinoids.
Pharmacology: Researchers use this metabolite to investigate the pharmacokinetics and pharmacodynamics of synthetic cannabinoids.
Analytical Chemistry: It is employed in the development and validation of analytical methods for the detection of synthetic cannabinoids.
Mechanism of Action
The mechanism of action of JWH 412 N-(5-hydroxypentyl) metabolite involves its interaction with cannabinoid receptors. It is structurally similar to other synthetic cannabinoids, which typically bind to cannabinoid receptors type 1 (CB1) and type 2 (CB2). This binding leads to the activation of various signaling pathways, resulting in the compound’s pharmacological effects .
Comparison with Similar Compounds
- JWH 018 N-(5-hydroxypentyl) metabolite
- JWH 122 N-(5-hydroxypentyl) metabolite
- JWH 210 N-(5-hydroxypentyl) metabolite
Comparison: JWH 412 N-(5-hydroxypentyl) metabolite is unique due to its specific structural modifications, which may result in different binding affinities and metabolic profiles compared to other similar compounds. For example, the presence of a fluorine atom in the naphthyl moiety of JWH 412 enhances its binding affinity to cannabinoid receptors compared to the unsubstituted JWH 018 .
Properties
Molecular Formula |
C24H22FNO2 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
(4-fluoronaphthalen-1-yl)-[1-(5-hydroxypentyl)indol-3-yl]methanone |
InChI |
InChI=1S/C24H22FNO2/c25-22-13-12-20(17-8-2-3-9-18(17)22)24(28)21-16-26(14-6-1-7-15-27)23-11-5-4-10-19(21)23/h2-5,8-13,16,27H,1,6-7,14-15H2 |
InChI Key |
JIQKZFCDBLYORO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)C(=O)C3=CN(C4=CC=CC=C43)CCCCCO |
Origin of Product |
United States |
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